![molecular formula C18H22N6O4S B11260848 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11260848.png)
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazolo-triazine core structure
Vorbereitungsmethoden
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazine core. Common reagents include hydrazine derivatives and nitriles.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via thiolation reactions, using thiol reagents.
Coupling with 2,4-Dimethoxyphenylacetamide: The final step involves coupling the triazolo-triazine intermediate with 2,4-dimethoxyphenylacetamide under conditions that promote amide bond formation.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like amines or alkoxides replace the sulfanyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is considered for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolo-triazine derivatives, such as:
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and potential as an energetic material.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds are studied for their potential as kinase inhibitors and anti-tumor agents.
Compared to these compounds, 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the dimethoxyphenylacetamide moiety, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C18H22N6O4S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H22N6O4S/c1-18(2,3)14-15(26)20-16-21-22-17(24(16)23-14)29-9-13(25)19-11-7-6-10(27-4)8-12(11)28-5/h6-8H,9H2,1-5H3,(H,19,25)(H,20,21,26) |
InChI-Schlüssel |
GFTMTCNTOHBXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260773.png)
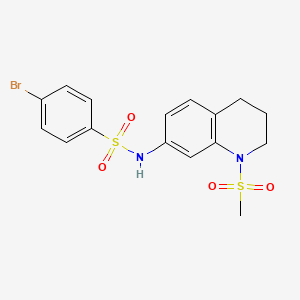
![5-methyl-N-(2-methylphenyl)-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260775.png)
![2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B11260780.png)
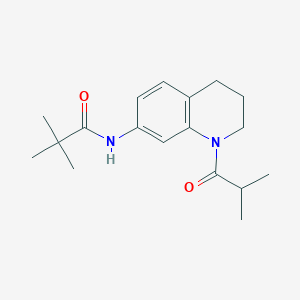
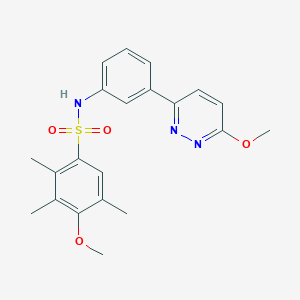
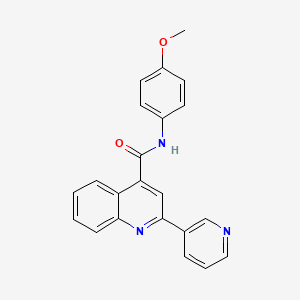
![N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11260821.png)
![2,3-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260822.png)
![2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11260830.png)
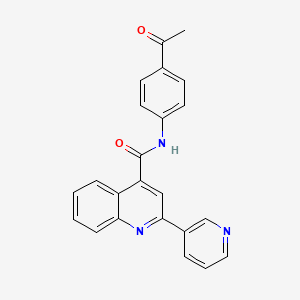
![N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260838.png)
![1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11260861.png)
![1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B11260869.png)
